5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
Overview
Description
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic compound with the empirical formula C6H9N3 . It is a solid substance and is known to be used as an inhibitor in certain biological processes .
Synthesis Analysis
The synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine involves several steps. One approach involves the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux . Another method involves the use of nitrogen protection in a stainless steel autoclave .Molecular Structure Analysis
The molecular structure of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine consists of a bicyclic skeleton with a redox-reactive thiol/disulfane substructure, an N-terminal basic amino group, and a cyclohexylalanine moiety .Chemical Reactions Analysis
While specific chemical reactions involving 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine are not detailed in the search results, it’s worth noting that hydrazone derivatives like this compound are known for their wide variety of biological activities .Physical And Chemical Properties Analysis
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine is a solid substance . Its molecular weight is 123.16 . The SMILES string representation of its structure is C1Cn2ccnc2CN1 .Scientific Research Applications
Synthesis and Chemical Properties
- The compound 7-benyzl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine was synthesized from 4-imidazole carboxyaldehyde and 2-benzyl aminoethanol through reductive amination, chlorization, and cyclization, providing insights into solvent and base effects on cyclization reactions (Teng Da-wei, 2012).
Industrial Process Development
- A scale-up process for synthesizing 3-Aminoimidazo[1,2-a]pyrazine, a scaffold found in many drugs, was achieved via Groebke–Blackburn–Bienaymé cyclisation, highlighting its scope and limitations (Baenziger, Durantie, & Mathes, 2017).
Pharmacological Aspects
- The derivative BIM-46174 has been studied as a Gαq inhibitor. Research into the structural reductions of this compound led to insights into the pharmacophore of BIM-type Gαq inhibitors (Küppers et al., 2019).
Materials Science
- Studies involving tetrafluoroterephthalic acid and N-containing heterocycles, including 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine, explored hydrogen bond formation and the development of supramolecular structures (Wang et al., 2014).
Chemiluminescent Properties
- Research into the chemiluminescent properties of 3,7-dihydroimidazo[1,2a]pyrazine-3-ones, related to the 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine structure, provided insights into potential applications in bioconjugation and pseudo-flash chemiluminescence (Adamczyk et al., 2003).
Synthesis and Reactions
- The preparation of derivatives like 5H,10H-diimidazo[1,2-a:1′,2′-d]pyrazine-5,10-dione and reactions with various anilines have been explored, contributing to the understanding of imidazole-2-carboxamides chemistry (Dirlam, James, & Shoop, 1980).
Uterine-Relaxing and Antibronchospastic Properties
- Imidazo[1,2-alpha]pyrazine derivatives demonstrated uterine-relaxing and antibronchospastic activities in vitro and in vivo, suggesting potential therapeutic applications (Sablayrolles et al., 1984).
Gαq-Protein Ligands
- Tetrahydroimidazo[1,2‐a]pyrazine derivatives like BIM‐46174 were evaluated as Gαq-protein ligands. The study identified structural requirements for biological activity, contributing to the understanding of cell-permeable compounds targeting Gαq proteins (Küppers et al., 2020).
Sleep-Promoting Activity
- Novel 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives were developed as dual orexin receptor antagonists, showing potential in sleep-promoting activities in a rat electroencephalographic (EEG) model (Sifferlen et al., 2013).
Safety And Hazards
properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-3-9-4-2-8-6(9)5-7-1/h2,4,7H,1,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBUHQQTIPEPMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CN=C2CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10531779 | |
Record name | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10531779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine | |
CAS RN |
91476-80-1 | |
Record name | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10531779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.